Cas no 1000550-08-2 (2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol)

2-(2,6-Difluoro-4-methoxyphenyl)ethan-1-ol is a fluorinated aromatic alcohol with a methoxy substituent, offering unique reactivity and stability due to its electron-withdrawing and donating groups. The difluoro substitution at the 2,6-positions enhances steric and electronic effects, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl group provides a versatile handle for further functionalization, such as esterification or oxidation. Its structural features contribute to improved metabolic stability and bioavailability in drug development. This compound is particularly useful in the design of bioactive molecules, where fluorine incorporation is critical for optimizing binding affinity and pharmacokinetic properties. High purity and consistent quality ensure reliable performance in synthetic applications.
2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol structure
1000550-08-2 structure
Product name:2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol
CAS No:1000550-08-2
MF:C9H10O2F2
Molecular Weight:188.1713
CID:1124625
PubChem ID:53403476

2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-(2,6-difluoro-4-methoxyphenyl)ethanol
    • 2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol
    • Benzeneethanol, 2,6-difluoro-4-methoxy-
    • EN300-1857414
    • DTXSID90695181
    • AKOS006314715
    • 1000550-08-2
    • MDL: MFCD09926400
    • インチ: InChI=1S/C9H10F2O2/c1-13-6-4-8(10)7(2-3-12)9(11)5-6/h4-5,12H,2-3H2,1H3
    • InChIKey: XMKIZHPNDGLWON-UHFFFAOYSA-N
    • SMILES: COC1=CC(=C(CCO)C(=C1)F)F

計算された属性

  • 精确分子量: 188.06488588g/mol
  • 同位素质量: 188.06488588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 143
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 29.5Ų

2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1857414-0.1g
2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol
1000550-08-2
0.1g
$678.0 2023-09-18
Enamine
EN300-1857414-0.25g
2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol
1000550-08-2
0.25g
$708.0 2023-09-18
Enamine
EN300-1857414-10.0g
2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol
1000550-08-2
10g
$4052.0 2023-06-01
Enamine
EN300-1857414-2.5g
2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol
1000550-08-2
2.5g
$1509.0 2023-09-18
Enamine
EN300-1857414-0.05g
2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol
1000550-08-2
0.05g
$647.0 2023-09-18
Enamine
EN300-1857414-1g
2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol
1000550-08-2
1g
$770.0 2023-09-18
Enamine
EN300-1857414-5g
2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol
1000550-08-2
5g
$2235.0 2023-09-18
Enamine
EN300-1857414-0.5g
2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol
1000550-08-2
0.5g
$739.0 2023-09-18
Enamine
EN300-1857414-5.0g
2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol
1000550-08-2
5g
$2732.0 2023-06-01
Enamine
EN300-1857414-1.0g
2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol
1000550-08-2
1g
$943.0 2023-06-01

2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol 関連文献

2-(2,6-difluoro-4-methoxyphenyl)ethan-1-olに関する追加情報

2-(2,6-Difluoro-4-methoxyphenyl)ethan-1-ol: A Comprehensive Overview

2-(2,6-Difluoro-4-methoxyphenyl)ethan-1-ol, also known by its CAS number 1000550-08-2, is a versatile organic compound with a wide range of applications in various industries. This compound is characterized by its unique structure, which includes a phenolic group substituted with fluorine and methoxy groups, making it highly reactive and functional. The presence of these substituents not only enhances its chemical stability but also contributes to its diverse applications in pharmaceuticals, agrochemicals, and materials science.

The synthesis of 2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol involves a series of carefully controlled reactions, including nucleophilic substitution and oxidation processes. Recent advancements in catalytic methods have enabled the production of this compound with higher yields and improved purity. Researchers have also explored the use of green chemistry principles to minimize environmental impact during the synthesis process.

In the pharmaceutical industry, 2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol has gained significant attention as a potential precursor for drug development. Its ability to form stable bonds with other functional groups makes it an ideal candidate for designing bioactive molecules. Studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, making them suitable for treating chronic diseases such as arthritis and neurodegenerative disorders.

The agrochemical sector has also benefited from the unique properties of 2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol. Its role as a building block for herbicides and fungicides has been extensively researched. Recent findings indicate that certain derivatives of this compound can effectively inhibit the growth of harmful pathogens without adversely affecting beneficial microorganisms in the soil. This dual functionality makes it a valuable asset in sustainable agriculture practices.

In materials science, 2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol has been utilized as a monomer in the synthesis of advanced polymers. Its ability to undergo polymerization under mild conditions has led to the development of high-performance materials with applications in electronics and aerospace industries. Researchers are currently exploring its potential as a component in biodegradable polymers, which could revolutionize waste management practices.

The environmental impact of 2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol has been a topic of recent studies. While it is generally considered non-toxic under normal usage conditions, its persistence in aquatic environments requires careful monitoring. Efforts are underway to develop bioremediation strategies that can efficiently degrade this compound in contaminated sites.

In conclusion, 2-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol, CAS number 1000550-08-2, is a multifaceted compound with significant potential across various industries. Its unique chemical structure and reactivity make it an invaluable tool in modern scientific research and industrial applications. As ongoing studies continue to uncover new uses and improvements in its synthesis and application methods, this compound is poised to play an even more critical role in advancing technological and scientific frontiers.

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